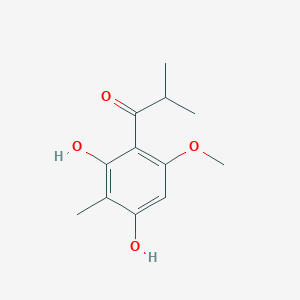
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one is a chemical compound known for its unique structure and properties. It belongs to a class of compounds that exhibit significant biological activities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of acylation, alkylation, and sulfonylation reactions . These reactions are carried out using specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism by which 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities .
類似化合物との比較
Similar Compounds
- 2’,4’-dihydroxy-3’-methyl-6’-methoxychalcone
- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-1-hexadecanone
- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-hydroxyphenyl)-1-propanone
Uniqueness
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one stands out due to its specific structural features and the unique combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
91555-68-9 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16O4/c1-6(2)11(14)10-9(16-4)5-8(13)7(3)12(10)15/h5-6,13,15H,1-4H3 |
InChIキー |
LODKADKHNLCWDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


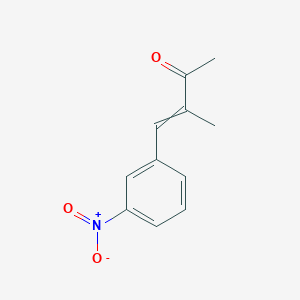
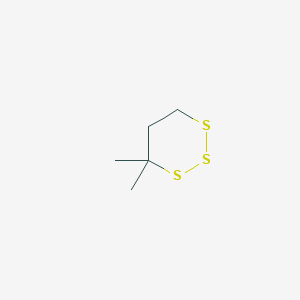
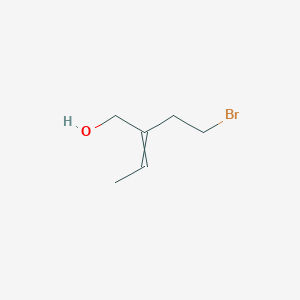

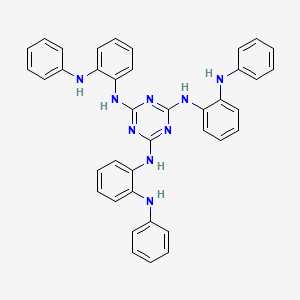
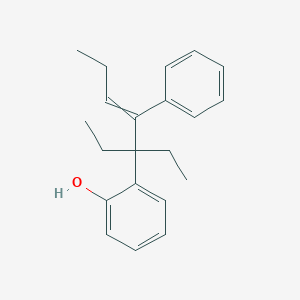
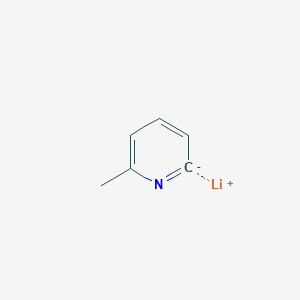
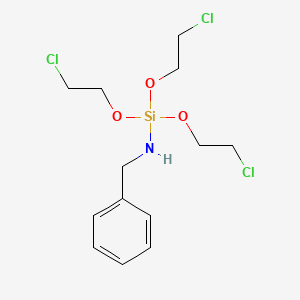
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

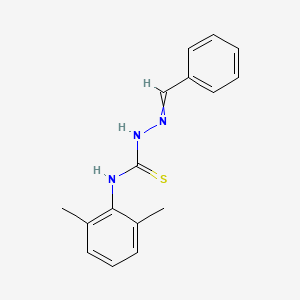

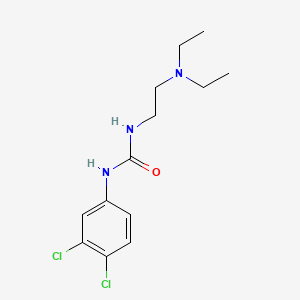
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
